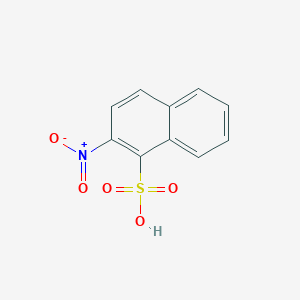

2-Nitronaphthalene-1-sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

50855-38-4 |

|---|---|

Molecular Formula |

C10H7NO5S |

Molecular Weight |

253.23 g/mol |

IUPAC Name |

2-nitronaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C10H7NO5S/c12-11(13)9-6-5-7-3-1-2-4-8(7)10(9)17(14,15)16/h1-6H,(H,14,15,16) |

InChI Key |

WPFCHJIUEHHION-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitronaphthalene 1 Sulfonic Acid

Direct Nitration Strategies

Direct nitration stands as the most common and industrially significant route to obtaining 2-nitronaphthalene-1-sulfonic acid. This approach involves the introduction of a nitro group onto a pre-sulfonated naphthalene (B1677914) ring system.

Nitration of Naphthalene Sulfonic Acid Precursors

The nitration of naphthalene-1-sulfonic acid is the foundational reaction for the synthesis of this compound. The position of the incoming nitro group is directed by the existing sulfonic acid group and the reaction conditions employed.

The concentration of sulfuric acid and the reaction temperature are critical parameters that dictate the ratio of the resulting nitronaphthalene sulfonic acid isomers. google.comgoogle.comresearchgate.net In the sulfonation of naphthalene, varying the sulfuric acid concentration from 75 to 95 weight percent at 25°C causes a decrease in the ratio of 1-naphthalenesulfonic acid to 2-naphthalenesulfonic acid from 5.9 to 4.1. researchgate.net This initial sulfonation step is crucial as the subsequent nitration is directed by the position of the sulfonic acid group.

During the nitration of naphthalene sulfonic acids, the sulfuric acid concentration is typically maintained between 85 and 95% by weight to facilitate the reaction. google.comgoogle.com For the preparation of nitronaphthalene-disulfonic acids, the reaction is often carried out in 70 to 90% by weight sulfuric acid. google.com Temperature control is equally important, with nitration reactions generally conducted at temperatures ranging from 0°C to 60°C. google.comgoogle.comgoogleapis.com Specifically, for the production of certain nitronaphthalene sulfonic acids, temperatures are maintained between 30°C and 60°C, while for others, a lower range of 0°C to 50°C is preferred. google.comgoogle.comgoogleapis.com The interplay between sulfuric acid concentration and temperature allows for the selective formation of the desired isomer.

| Parameter | Range | Effect on Isomer Distribution |

| Sulfuric Acid Concentration (Nitration) | 70-95 wt% google.comgoogle.com | Higher concentrations can influence the position of nitration. |

| Temperature (Nitration) | 0-60°C google.comgoogle.comgoogleapis.com | Affects reaction rate and can influence isomer ratios. |

| Sulfuric Acid Concentration (Initial Sulfonation) | 75-95 wt% researchgate.net | Higher concentration favors the formation of the 2-sulfonic acid isomer. researchgate.net |

The concentration of nitric acid and the method of its addition are key to maximizing the yield of the desired product while minimizing the formation of byproducts. Typically, 1.05 to 2.5 moles of nitric acid are used per mole of the naphthalene sulfonic acid being nitrated. google.com In some processes, aqueous nitric acid with a concentration of 67 to 68% by weight is employed. googleapis.com

The addition of nitric acid is carefully controlled. It can be added as a solution in sulfuric acid or as a mixed acid containing sulfuric acid and water. google.comgoogle.com The rate of addition is managed to control the reaction temperature and prevent runaway reactions. google.com For instance, in one described process, nitric acid is added dropwise over a period of time while cooling the reaction mixture. google.com

| Parameter | Details | Purpose |

| Molar Ratio of Nitric Acid | 1.05 to 2.5 moles per mole of substrate google.com | Ensures sufficient nitrating agent for the reaction. |

| Nitric Acid Concentration | 67-68 wt% (aqueous) googleapis.com | A common concentration used in industrial processes. |

| Addition Protocol | Dropwise addition of nitric acid or mixed acid google.comgoogle.com | Allows for better temperature control and reaction management. |

The kinetics of the nitration of naphthalene sulfonic acids are complex, with the rate of reaction and the distribution of products being highly sensitive to the reaction conditions. The reaction is typically first order with respect to the sulfonic acid. researchgate.net To achieve selective product formation, the reaction is often interrupted before it reaches completion. google.com One strategy involves stopping the reaction when over 90% of the starting naphthalene sulfonic acid has reacted, but the yield of the desired nitronaphthalene sulfonic acid is only about 90% of the maximum achievable yield. google.com

The reaction time can vary significantly, from minutes to several hours, depending on the specific process and desired outcome. google.comgoogleapis.com For example, some continuous processes have very short reaction times, while batch processes may involve stirring for extended periods to ensure completion. google.comgoogleapis.com The use of a loop reactor in continuous processes allows for efficient heat removal and precise control over the reaction conditions. googleapis.com

Solventized-Layer Effect in Nitration Reactions

An interesting approach to altering the isomer distribution in the direct nitration of naphthalene involves leveraging the "Solventized-layer effect". bjut.edu.cn While the direct nitration of naphthalene typically yields 1-nitronaphthalene (B515781) as the major product (around 90-95%) and 2-nitronaphthalene (B181648) as a minor product (around 5%), the use of this effect can significantly increase the yield of the 2-isomer. bjut.edu.cnvedantu.com By increasing the effective volume of the attacking nitrating agent through solvation, the reaction is sterically hindered at the more accessible alpha-position (C1) and is instead directed to the less sterically hindered beta-position (C2). bjut.edu.cn This strategy has been reported to increase the yield of 2-nitronaphthalene to over 40%. bjut.edu.cn

Indirect Synthetic Pathways and Functional Group Interconversions

While direct nitration is the predominant method, indirect pathways involving functional group interconversions can also be employed for the synthesis of specific nitronaphthalene sulfonic acids. These methods offer alternative routes when direct nitration is not feasible or yields the desired isomer in low quantities.

One such approach involves the oxidation of aminonaphthol sulfonic acids. For example, salts of 1,2-naphthoquinone-4-sulfonic acid can be prepared by the oxidation of 1-amino-2-naphthol-4-sulfonic acid with nitric acid. orgsyn.org This quinone derivative can then potentially be converted to a nitronaphthalene sulfonic acid through further chemical transformations.

Functional group interconversions are a fundamental tool in organic synthesis, allowing for the transformation of one functional group into another. vanderbilt.edufiveable.meyoutube.comyoutube.com For instance, a nitro group can be introduced, and then other functional groups on the naphthalene ring can be modified. Conversely, a sulfonic acid group could be introduced onto a pre-existing nitronaphthalene molecule. While specific examples for the synthesis of this compound via this route are less common in the literature compared to direct nitration, the principles of functional group interconversion provide a framework for designing such synthetic strategies. vanderbilt.edufiveable.meyoutube.comyoutube.com

Synthesis from Substituted Naphthalene Derivatives

The preparation of this compound is commonly achieved through the nitration of a pre-existing naphthalene sulfonic acid. This multi-step approach is generally preferred over the direct functionalization of naphthalene due to the challenges in controlling the position of substitution. The typical precursor for this synthesis is naphthalene-1-sulfonic acid.

The sulfonic acid group (-SO₃H) present on the naphthalene ring is a deactivating group, which means it reduces the reactivity of the aromatic ring towards further electrophilic substitution. In the case of naphthalene, which consists of two fused benzene (B151609) rings, the substitution pattern is more complex than in a simple benzene ring. When a deactivating group is present on one ring, the incoming electrophile, in this case, the nitronium ion (NO₂⁺), will preferentially attack the unsubstituted ring.

In the nitration of naphthalene-1-sulfonic acid, the nitro group can theoretically enter at various positions on the second ring. However, the orientation of the substitution is influenced by both electronic and steric factors, leading to a mixture of isomers. The formation of this compound from this route requires the separation of the desired product from other isomers formed during the reaction.

Introduction of Nitro and Sulfonic Acid Functionalities

The synthesis of this compound requires the sequential introduction of a sulfonic acid group and a nitro group onto the naphthalene molecule. The order in which these functional groups are introduced is critical to obtaining the desired 2,1-isomer.

The initial step is the sulfonation of naphthalene. This reaction is typically carried out using concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum). masterorganicchemistry.com The position of sulfonation on the naphthalene ring is highly dependent on the reaction temperature. At lower temperatures (around 40-80°C), the kinetically controlled product, naphthalene-1-sulfonic acid, is the major product. youtube.comyoutube.com At higher temperatures (around 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid is predominantly formed. youtube.com To synthesize this compound, the reaction is controlled to favor the formation of naphthalene-1-sulfonic acid.

The second step is the nitration of the resulting naphthalene-1-sulfonic acid. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) is the electrophile. The nitronium ion is generated in situ by reacting nitric acid (HNO₃) with a strong acid, typically sulfuric acid. libretexts.orglibretexts.org This mixture of nitric acid and sulfuric acid is often referred to as "mixed acid". google.com The reaction conditions, such as temperature and the concentration of the acids, are crucial for controlling the reaction and maximizing the yield of the desired product. google.comgoogle.com

Table 1: General Conditions for Nitration of Naphthalene Sulfonic Acids

| Parameter | Condition | Reference |

| Nitrating Agent | Mixture of nitric acid and sulfuric acid ("mixed acid") | google.com |

| Sulfuric Acid Strength | 70% to 95% by weight | google.comgoogle.com |

| Nitric Acid Molar Ratio | 1.05 to 2.5 moles per mole of naphthalenesulfonic acid | google.comgoogle.com |

| Temperature | 0°C to 50°C (preferably 10°C to 40°C) | google.comgoogle.com |

The sulfonic acid group at the 1-position directs the incoming nitro group primarily to the 5- and 8-positions of the same ring (meta to the sulfonic acid group) and to positions on the other ring. The formation of this compound indicates that substitution occurs on the same ring as the sulfonic acid group, which is less common for deactivated rings but possible in the complex system of naphthalene. The isolation and purification of the 2-nitro isomer from the resulting mixture are essential subsequent steps.

Development of Sustainable Synthesis Protocols

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for the synthesis of chemical compounds, including this compound. These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One promising area of research is the use of solid acid catalysts, such as zeolites, to replace traditional liquid acids like sulfuric acid in nitration reactions. mdpi.com Zeolites are microporous aluminosilicate (B74896) minerals that can be engineered to have specific catalytic properties. Their use offers several advantages, including ease of separation from the reaction mixture, the potential for recycling and reuse, and a reduction in corrosive and hazardous waste. mdpi.com Studies on the nitration of naphthalene using modified BEA zeolite catalysts have shown improved regioselectivity and the potential for a cleaner technological process for aromatic nitration. mdpi.com

Another sustainable approach involves performing nitration reactions in alternative solvent systems. Research has demonstrated the use of an aqueous solution of sodium dodecylsulfate (a surfactant) with dilute nitric acid for the regioselective nitration of aromatic compounds at room temperature. rsc.orgresearchgate.net This method avoids the use of volatile and often toxic organic solvents and operates under milder conditions. The micellar environment provided by the surfactant is thought to facilitate the formation of the nitronium ion and influence the regioselectivity of the reaction. researchgate.net

The use of ionic liquids as both catalysts and solvents is another avenue being explored for greener chemical synthesis. rsc.org Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. For instance, a recyclable Brønsted acidic ionic liquid has been shown to be effective in the synthesis of 2-phenylnaphthalenes, demonstrating the potential of such systems in naphthalene chemistry. rsc.org While not directly applied to this compound synthesis in the cited research, the principles are transferable.

These emerging technologies represent significant steps towards more sustainable manufacturing processes for important chemical intermediates like this compound, minimizing the environmental impact associated with traditional synthetic methods. mdpi.comresearchgate.net

Electrophilic Aromatic Substitution Reactions

The presence of two strongly deactivating groups on the naphthalene ring system makes further electrophilic aromatic substitution on this compound challenging. However, under forcing conditions, such reactions can occur, with the regiochemical outcome governed by the directing effects of the existing substituents.

The introduction of an additional sulfonic acid group into the this compound molecule to form a dinitronaphthalene disulfonic acid is a reaction of industrial importance. While specific studies detailing the direct sulfonation of this compound are not extensively documented in readily available literature, general principles of naphthalene chemistry and related patent literature provide valuable insights. For instance, the sulfonation of nitronaphthalene derivatives often requires strong sulfonating agents such as oleum (B3057394) (fuming sulfuric acid) and elevated temperatures.

In a related context, the nitration of naphthalenedisulfonic acids to yield nitronaphthalenedisulfonic acids is a well-established industrial process. For example, the nitration of naphthalene-1,5-disulfonic acid can lead to the formation of nitronaphthalenedisulfonic acid isomers. This suggests that the reverse reaction, the sulfonation of a nitronaphthalenesulfonic acid, is mechanistically plausible. A European patent describes the nitration of 2-nitronaphthalene-4,8-disulfonic acid, indicating that the naphthalene ring can accommodate multiple electron-withdrawing groups. google.com The process for producing nitronaphthalene-disulfonic acids often involves reacting naphthalenesulfonic acids with nitric acid in a sulfuric acid medium. google.com

| Reactant | Reagents | Product(s) | Reference |

| Naphthalenesulfonic acids | Nitric acid, Sulfuric acid | Nitronaphthalene-disulfonic acids | google.com |

| 2-Nitronaphthalene-4,8-disulfonic acid | Nitric acid | 1,6-Dinitronaphthalene-4,8-disulfonic acid | google.com |

This table presents examples of electrophilic substitution on related naphthalene sulfonic acid derivatives.

In electrophilic aromatic substitution reactions of substituted naphthalenes, the position of the incoming electrophile is determined by the electronic and steric effects of the existing substituents. The nitro group at the 2-position and the sulfonic acid group at the 1-position are both meta-directing deactivators in the context of a single benzene ring. However, in the fused naphthalene system, the situation is more complex.

The sulfonation of naphthalene itself is a classic example of kinetic versus thermodynamic control. Sulfonation at lower temperatures favors the formation of naphthalene-1-sulfonic acid (the kinetic product), while at higher temperatures, the more stable naphthalene-2-sulfonic acid (the thermodynamic product) predominates. wordpress.comwikipedia.org

For this compound, the existing substituents deactivate both rings. The nitro group at the C-2 position and the sulfonic acid group at the C-1 position would strongly disfavor substitution on the same ring. Therefore, any further electrophilic attack would be expected to occur on the second, unsubstituted ring. The precise location of this substitution would be influenced by a complex interplay of electronic deactivation and steric hindrance from the existing groups.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) is a reaction pathway that is generally facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. These groups help to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. masterorganicchemistry.com The nitro group, particularly when positioned ortho or para to a leaving group, is a potent activator for SNAAr reactions.

Reduction Reactions of the Nitro Group

The reduction of the nitro group to an amino group is one of the most significant transformations of this compound, leading to the formation of 2-aminonaphthalene-1-sulfonic acid (Tobias acid), a valuable precursor in the synthesis of azo dyes.

The conversion of this compound to 2-aminonaphthalene-1-sulfonic acid is a crucial step in the production of various colorants. This reduction can be achieved through several established methods, including catalytic hydrogenation and chemical reduction using metals in acidic or neutral media. The resulting aminonaphthalene sulfonic acids are important diazo components in the synthesis of azo dyes. google.com

A variety of reducing agents and reaction conditions have been explored for the efficient and selective reduction of the nitro group in nitronaphthalene sulfonic acids.

Béchamp Reduction: The Béchamp reduction, which utilizes iron filings in the presence of an acid (typically hydrochloric acid), is a classical and industrially significant method for the reduction of aromatic nitro compounds. wikipedia.orgchem-station.com This method has been historically employed for the reduction of nitronaphthalene to naphthylamine. wikipedia.org A continuous process for the reduction of aromatic nitro compounds, including nitronaphthalenesulfonic acids, using iron as the reducing agent in a weakly acidic to weakly alkaline medium has also been patented. google.com

Catalytic Hydrogenation: Catalytic hydrogenation offers a cleaner and often more efficient alternative to metal-acid reductions. This method involves the use of hydrogen gas and a metal catalyst. A patent describes a process for the catalytic hydrogenation of nitronaphthalene-sulfonic acid salts to the corresponding aminonaphthalene-sulfonic acids using a Raney nickel catalyst at elevated temperatures and pressures. google.com Another patent details the hydrogenation of naphthalene compounds using a Raney's alloy in an aqueous alkali solution. google.com

| Reducing Agent/Method | Key Conditions | Product | Reference |

| Iron (Béchamp Reduction) | Acidic medium (e.g., HCl) | 2-Aminonaphthalene-1-sulfonic acid | wikipedia.orgchem-station.com |

| Iron (Continuous Process) | Weakly acidic to weakly alkaline (pH 4-10) | Aminonaphthalene sulfonic acids | google.com |

| Catalytic Hydrogenation (H₂/Raney Ni) | Elevated temperature and pressure | Aminonaphthalene sulfonic acids | google.com |

| Raney's Alloy | Aqueous alkali solution | Tetrahydro-aminonaphthalene | google.com |

This table summarizes various reduction methods for nitronaphthalene derivatives.

Chemical Reactivity and Transformation of 2 Nitronaphthalene 1 Sulfonic Acid

The chemical behavior of 2-nitronaphthalene-1-sulfonic acid is dictated by the interplay of its three key structural features: the naphthalene (B1677914) bicyclic aromatic system, the electron-withdrawing nitro group (-NO₂) at the C-2 position, and the strongly acidic sulfonic acid group (-SO₃H) at the C-1 position. These functional groups govern the compound's reactivity, particularly in reactions involving the sulfonic acid moiety and in transformations that lead to valuable intermediates for dye synthesis.

Derivatives of 2 Nitronaphthalene 1 Sulfonic Acid: Synthesis and Academic Exploration

Synthesis of Substituted 2-Nitronaphthalene-1-sulfonic Acid Analogs

The synthesis of substituted this compound analogs typically involves multi-step processes starting from naphthalene (B1677914) or its derivatives. The direct synthesis of this compound itself is less common than its isomers; however, general principles of naphthalene chemistry can be applied. The primary methods involve the sulfonation and nitration of naphthalene, where reaction conditions are controlled to favor the desired isomer.

A key class of derivatives is the aminonaphthalenesulfonic acids, which are often prepared from nitronaphthalenesulfonic acids via reduction or from hydroxynaphthalenesulfonic acids. For instance, 2-aminonaphthalene-1-sulfonic acid (Tobias acid), a crucial derivative, is not typically made by nitrating and then reducing naphthalene-1-sulfonic acid. Instead, it is commonly prepared from 2-naphthol. The synthesis proceeds through the sulfonation of 2-hydroxynaphthalene to yield 2-hydroxynaphthalene-1-sulfonic acid (oxy-Tobias acid). This intermediate is then converted to Tobias acid through the Bucherer reaction, which involves treatment with ammonia (B1221849) and an ammonium (B1175870) sulfite (B76179) solution. google.comwikipedia.org

The general steps for a typical industrial synthesis of Tobias acid are outlined below:

Sulfonation: 2-Naphthol is sulfonated using an agent like chlorosulfonic acid in an inert solvent. guidechem.com

Neutralization: The reaction mixture is neutralized with ammonia to form the ammonium salt of 2-hydroxynaphthalene-1-sulfonic acid. google.com

Amination (Bucherer Reaction): The hydroxy group is replaced by an amino group by heating the ammonium salt with ammonia and ammonium sulfite under pressure. wikipedia.org

Precipitation: The final product, Tobias acid, is precipitated from the solution by acidification, typically with sulfuric acid, controlling the pH to between 1.2 and 1.75. google.com

Table 1: Synthesis Parameters for Tobias Acid (2-Aminonaphthalene-1-sulfonic acid)

| Reaction Step | Reagents | Key Parameters | Reference |

|---|---|---|---|

| Sulfonation | 2-Naphthol, Chlorosulfonic Acid | Inert organic solvent (e.g., o-nitroethylbenzene) | google.comguidechem.com |

| Neutralization | Aqueous Ammonia Solution | pH 6.0-6.5; Temperature: 60-75°C | google.com |

| Amination | Ammonia, Ammonium Sulfite | Temperature: 120-150°C; Pressure: 10-20 bar | google.com |

| Precipitation | Sulfuric Acid (40-60%) | pH 1.2-1.75; Temperature: 40-70°C | google.com |

Functionalization of the Naphthalene Ring System

Functionalization of the naphthalene ring system of nitronaphthalene sulfonic acids is critical for creating a diverse range of chemical intermediates. The two primary functional groups, the nitro (-NO₂) and sulfonic acid (-SO₃H) groups, are the main sites for chemical modification.

A principal transformation is the reduction of the nitro group to an amino group (-NH₂). This conversion dramatically alters the electronic properties of the naphthalene ring, changing an electron-withdrawing group into an electron-donating one. This functionalization is fundamental to the synthesis of many azo dyes, where the resulting amino group is diazotized and coupled with other aromatic compounds. wikipedia.org

Another key functionalization pathway is the conversion of a hydroxyl group to an amino group, as exemplified by the Bucherer reaction in the synthesis of Tobias acid from oxy-Tobias acid. wikipedia.org This reaction provides a route to aminonaphthalenesulfonic acids from readily available hydroxynaphthalene precursors. The reaction is reversible, allowing for the interconversion of amino and hydroxyl groups on the naphthalene ring.

Further functionalization can occur on the amino group of derivatives like Tobias acid. For example, it has been used in the preparation of 2-(2-naphthylamino)benzoxazole by reacting it with 2-chlorobenzoxazole. guidechem.com

Metal Complexation Studies of Derivatives

The derivatives of this compound, particularly the aminonaphthalenesulfonic acids, are effective ligands for metal ions. The presence of both an amino group and a sulfonic acid or hydroxyl group allows for the formation of stable chelate complexes with various transition metals. These groups typically act as N,O-bidentate ligands, forming a five-membered ring with the metal center. wikipedia.org

Research has demonstrated the synthesis and characterization of metal complexes with ligands derived from aminonaphthalenesulfonic acids.

A Copper(II) complex based on a dansyl derivative was synthesized from 5-amino-1-naphthalenesulfonic acid. lookchem.com

A new series of transition metal complexes of Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Fe(III) were synthesized with the azo dye 3-hydroxy-4-(2,4-dihydroxyphenylazo)naphthalene-1-sulphonic acid, which is derived from 1-amino-2-naphthol-4-sulphonic acid. orientjchem.org

The general stoichiometry for these complexes is often [ML₂(H₂O)₂], indicating an octahedral geometry where the derivative acts as a bidentate ligand with two water molecules occupying the remaining coordination sites. orientjchem.org The study of these metal complexes is relevant to the fields of coordination chemistry, catalysis, and the development of new materials. lookchem.com The ability of these ligands to form stable complexes is also crucial in their application as dyes, where metal complexation can be used to improve color fastness and other properties.

Table 2: Metal Complexes with Aminonaphthalenesulfonic Acid Derivatives

| Ligand Derivative | Metal Ions | Resulting Complex Type/Geometry | Reference |

|---|---|---|---|

| 3-hydroxy-4-(2,4-dihydroxyphenylazo)naphthalene-1-sulphonic acid | Mn(II), Co(II), Ni(II), Fe(II), Cu(II) | [ML₂(H₂O)₂] (Octahedral) | orientjchem.org |

| 3-hydroxy-4-(2,4-dihydroxyphenylazo)naphthalene-1-sulphonic acid | Zn(II) | [ZnL₂] | orientjchem.org |

| 3-hydroxy-4-(2,4-dihydroxyphenylazo)naphthalene-1-sulphonic acid | Fe(III) | [FeL₂Cl(H₂O)] | orientjchem.org |

| Dansyl derivative of 5-amino-1-naphthalenesulfonic acid | Cu(II) | Not specified | lookchem.com |

Structure-Reactivity and Structure-Function Relationship Investigations in Derivatives

The relationship between the structure of naphthalenesulfonic acid derivatives and their reactivity or function is a subject of significant academic interest. The type and position of substituent groups on the naphthalene core are determinant factors for the molecule's properties and applications.

The conversion of a nitro group to an amino group is a classic example of a structure-function relationship. The electron-withdrawing nitro group makes the aromatic ring electron-poor, while the electron-donating amino group makes it electron-rich, fundamentally altering its reactivity in electrophilic aromatic substitution reactions. This change is exploited in the synthesis of azo dyes, where the amino-substituted derivative (e.g., Tobias acid) can be diazotized and used as a coupling component, a function not possible for its nitro precursor. wikipedia.orgguidechem.com

Analytical Techniques for the Characterization and Quantification of 2 Nitronaphthalene 1 Sulfonic Acid

Spectroscopic Characterization Methods

Spectroscopy is fundamental to elucidating the molecular structure of 2-Nitronaphthalene-1-sulfonic acid. By analyzing the interaction of the molecule with electromagnetic radiation, specific structural features can be identified and confirmed.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent groups: the nitro (NO₂) group, the sulfonic acid (SO₃H) group, and the naphthalene (B1677914) aromatic system.

The key functional groups and their expected vibrational frequencies are:

Aromatic System: The naphthalene skeleton gives rise to several characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are observed in the 1400-1600 cm⁻¹ region.

Nitro Group (NO₂): The nitro group is identified by two strong and distinct stretching vibrations. The asymmetric stretching vibration is typically found in the 1500-1560 cm⁻¹ range, while the symmetric stretching vibration occurs between 1300 cm⁻¹ and 1370 cm⁻¹.

Sulfonic Acid Group (SO₃H): The sulfonic acid group has several characteristic absorptions. The S=O stretching is prominent and usually appears as a strong band around 1340-1440 cm⁻¹ (asymmetric) and 1150-1260 cm⁻¹ (symmetric). The S-O single bond stretching is found in the 600-700 cm⁻¹ range. The O-H stretch of the sulfonic acid group is very broad and strong, typically observed in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching bands. fiveable.me Due to the hygroscopic nature of sulfonic acids, they may exist as hydronium salts, which can influence the appearance of the O-H stretching region. rsc.org

The table below summarizes the expected IR absorption bands for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Sulfonic Acid (SO₃H) | O-H Stretch (broad) | 2500 - 3300 |

| Sulfonic Acid (SO₃H) | S=O Asymmetric Stretch | 1340 - 1440 |

| Sulfonic Acid (SO₃H) | S=O Symmetric Stretch | 1150 - 1260 |

| Sulfonic Acid (SO₃H) | S-O Stretch | 600 - 700 |

This is an interactive data table. Click on the headers to sort.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated aromatic systems. Naphthalene derivatives are known to exhibit unique photophysical properties. nih.gov The UV-Vis spectrum of this compound is dominated by absorptions arising from π→π* transitions within the conjugated naphthalene ring system, which are influenced by the electron-withdrawing nitro and sulfonic acid groups.

Studies on related nitroaromatic compounds show strong absorptions around 250 nm, which are ascribed to π→π* excitations involving the nitro group and the benzene (B151609) ring. rsc.org Weaker n→π* transitions, originating from the lone pairs on the oxygen atoms of the nitro group, may appear at longer wavelengths (around 350 nm). rsc.orgresearchgate.net The presence of the extensive naphthalene system is expected to shift these absorptions. Research on various naphthalene derivatives shows characteristic absorption spectra, although the exact wavelength of maximum absorbance (λmax) is sensitive to substitution and the solvent used. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for detailed structural elucidation, providing information on the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For this compound, the aromatic region of the ¹H NMR spectrum would show a complex pattern of signals for the six protons on the naphthalene ring. The presence of two strong electron-withdrawing groups (NO₂ at C2 and SO₃H at C1) would cause a significant downfield shift for all aromatic protons compared to unsubstituted naphthalene. Protons closest to these groups would be the most deshielded and appear at the highest chemical shifts (ppm).

Expected NMR Data Ranges:

¹H NMR: Aromatic protons are expected in the range of δ 7.5–9.0 ppm.

¹³C NMR: Aromatic carbons are expected in the range of δ 120–150 ppm, with C1 and C2 appearing at the lower end of this range.

Chromatographic Separation and Detection Methods

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification. The choice of technique depends on the analyte's properties, particularly its volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. Due to their high polarity and extremely low volatility, sulfonic acids like this compound are not directly amenable to GC analysis. acs.org To overcome this, a derivatization step is required to convert the non-volatile sulfonic acid into a more volatile derivative. Common derivatization strategies include conversion to the corresponding sulfonyl chloride or methyl ester. acs.orgsemanticscholar.org Following derivatization, the volatile product can be separated by GC and detected by mass spectrometry (MS), which provides both quantification and structural information based on the compound's mass and fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for the analysis of polar, non-volatile compounds like aromatic sulfonic acids. nih.govnih.gov It avoids the need for derivatization, simplifying sample preparation.

A typical LC-MS method for this compound would involve:

Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used, employing a C18 or similar non-polar stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, with an acidic buffer (e.g., acetic acid or formic acid) to ensure the sulfonic acid is in its protonated form. nih.gov Ion-exchange chromatography can also be employed for highly efficient separation of sulfonated compounds. nih.gov

Detection: Mass spectrometry, often with an electrospray ionization (ESI) source, is used for detection. ESI is a soft ionization technique well-suited for polar molecules. Analysis is typically performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. A key diagnostic feature in the mass spectrum of aromatic sulfonates is the presence of a compound-specific fragment ion corresponding to SO₃⁻ (m/z 80), which can be used as a marker for this class of compounds in complex samples. nih.gov Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and sensitivity by monitoring specific fragmentation transitions.

The table below outlines a typical LC-MS setup for the analysis of aromatic sulfonic acids.

| Parameter | Description |

| Chromatography Mode | Reversed-Phase HPLC or Ion-Exchange HPLC |

| Stationary Phase | C18 (Reversed-Phase); Aminopropyl (Ion-Exchange) nih.gov |

| Mobile Phase | Acetonitrile/Water gradient with a volatile buffer (e.g., ammonium (B1175870) acetate, acetic acid) nih.gov |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode |

| Precursor Ion (MS1) | [M-H]⁻ (m/z 252.0 for C₁₀H₇NO₅S) |

| Key Fragment Ion (MS2) | SO₃⁻ (m/z 80) nih.gov |

This is an interactive data table. Click on the headers to sort.

Computational and Theoretical Investigations of 2 Nitronaphthalene 1 Sulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The B3LYP functional combined with the 6-31G* basis set is a common approach for such studies. While specific DFT studies on 2-Nitronaphthalene-1-sulfonic acid are not extensively available, research on related naphthalene (B1677914) derivatives provides a framework for understanding its properties.

For instance, DFT calculations on other functionalized naphthalene systems reveal how substituent groups influence the electronic distribution and geometry of the naphthalene core. The electron-withdrawing nature of the nitro (—NO₂) and sulfonic acid (—SO₃H) groups in this compound is expected to significantly polarize the aromatic rings. This polarization can affect the molecule's reactivity, solubility, and intermolecular interactions. DFT methods can predict various molecular properties, including total energy, dipole moment, and the distribution of atomic charges, which are crucial for understanding the molecule's behavior in different chemical environments.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. biomedres.us

While specific HOMO-LUMO gap calculations for this compound are not readily found in the literature, studies on analogous compounds like naproxen (B1676952) and its degradants provide valuable insights. biomedres.us For naproxen, the calculated HOMO-LUMO gap is 4.4665 eV. biomedres.us One of its degradation products, D3, exhibits a much lower energy gap of 2.0028 eV, suggesting higher chemical reactivity. biomedres.us This highlights how structural modifications can significantly alter the electronic properties and reactivity of naphthalene derivatives. For this compound, the strong electron-withdrawing properties of the nitro and sulfonic acid groups are expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and indicating a propensity for accepting electrons in chemical reactions.

Table 1: Frontier Molecular Orbital Energies and Properties of Naproxen and its Degradant D3

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Potential (eV) | Chemical Softness (eV⁻¹) |

| Naproxen | Not Specified | Not Specified | 4.4665 | Not Specified | Not Specified |

| D3 | Not Specified | Not Specified | 2.0028 | -3.7252 | 0.9986 |

Data sourced from a study on Naproxen and its degradants. biomedres.us

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. DFT calculations are frequently used to predict vibrational frequencies and assist in the assignment of experimental spectra. nih.govnih.gov

For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretches of the nitro group (NO₂), the stretching vibrations of the sulfonic acid group (S=O and S-O), and various C-H and C-C stretching and bending modes of the naphthalene ring. nih.gov DFT studies on similar molecules, such as nitrotriphenylene, have shown that the position of the nitro group significantly influences the vibrational frequencies. nih.gov For instance, 1-nitrotriphenylene (B3057482) is predicted to have higher frequency asymmetric nitro stretches compared to 2-nitrotriphenylene. nih.gov Such computational predictions are invaluable for interpreting experimental spectra and understanding the structural nuances of the molecule. nih.govnih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Hypothetical for this compound based on related compounds)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1400 |

| Sulfonic Acid (S=O) | Asymmetric Stretch | 1200 - 1300 |

| Sulfonic Acid (S=O) | Symmetric Stretch | 1000 - 1100 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the behavior of molecules on a larger scale, including their interactions with other molecules and their dynamics over time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to understand how a ligand might interact with a protein target.

While there are no specific molecular docking studies focused solely on this compound, research on derivatives of naphthalene-1,4-dione and other naphthalene derivatives provides insights into their potential as bioactive molecules. nih.govresearchgate.net For example, studies on newly synthesized quinone derivatives have investigated their antiproliferative effects on various cancer cell lines, using molecular docking to identify potential protein targets. nih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction.

Table 3: Example of Molecular Docking Results for Naphthalene Derivatives with Protein Targets

| Derivative Type | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Naphthalene-1,4-dione derivative | EGFR | -8.5 | Not Specified |

| Naphthalene-1,4-dione derivative | Topo II | -9.2 | Not Specified |

| Naphthalene-1,4-dione derivative | VEGFR2 | -7.9 | Not Specified |

Data is illustrative and based on studies of various naphthalene derivatives. nih.govresearchgate.net

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of molecules over time. These simulations can be used to study the stability of ligand-protein complexes, the behavior of molecules in different solvent environments, and the dynamics of molecular systems.

MD simulations have been used to study the interaction of naphthalene derivatives with lipid membranes. researchgate.net For instance, a study on a 1,4-naphthoquinone (B94277) derivative complexed with human serum albumin (HSA) used MD simulations to assess the stability of the binding. nih.gov Such simulations can provide information on the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, as well as details about the specific interactions that persist over the simulation time. nih.gov For this compound, MD simulations could be employed to study its behavior in aqueous solution, its interaction with biological macromolecules, or its partitioning between different phases.

Prediction of Reaction Mechanisms and Pathway Elucidation

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of this compound. Through the application of theoretical models, such as Density Functional Theory (DFT), it is possible to predict the intricate pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. These computational insights are invaluable for understanding the regioselectivity observed in the nitration of naphthalene-1-sulfonic acid and for optimizing reaction conditions to favor the formation of the desired 2-nitro isomer.

The nitration of naphthalene derivatives is a classic example of electrophilic aromatic substitution, a reaction class that has been extensively studied through both experimental and computational lenses. The introduction of a nitro group (NO₂) onto the naphthalene ring system is governed by the electronic properties of the starting material and the stability of the intermediates formed during the reaction. In the case of naphthalene-1-sulfonic acid, the existing sulfonyl group (-SO₃H) acts as a deactivating group and a meta-director in benzene (B151609) chemistry. However, in the naphthalene ring system, the directing effects are more complex due to the non-equivalent positions on the two fused rings.

Theoretical studies on related substituted naphthalenes provide a framework for understanding the potential reaction pathways for the formation of this compound. For instance, computational investigations into the nitration of substituted naphthalenes, such as 3-isopropyl-1,6-dimethyl-naphthalene, have successfully employed Molecular Electron Density Theory (MEDT) to analyze the reaction mechanism and regioselectivity. researchgate.net These studies calculate the activation energies for the formation of the various possible σ-complexes (also known as Wheland intermediates), which are key intermediates in electrophilic aromatic substitution reactions. The pathway with the lowest activation energy corresponds to the kinetically favored product.

The general mechanism for the nitration of an aromatic compound involves the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst, typically sulfuric acid. The nitronium ion then attacks the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate (the σ-complex). Finally, a proton is abstracted from the ring to restore aromaticity and yield the nitrated product.

For naphthalene-1-sulfonic acid, nitration can theoretically occur at several positions on the naphthalene ring. Computational models can predict the relative energies of the transition states leading to these different isomers. The sulfonic acid group at the 1-position will influence the electron density distribution across the ring system, thereby directing the incoming electrophile. While the -SO₃H group is deactivating, theoretical calculations can pinpoint the positions that remain most susceptible to electrophilic attack.

| Position of Nitration | Hypothetical Relative Activation Energy (kcal/mol) | Predicted Product |

| 2 | Lower | Kinetically Favored |

| 4 | Higher | Kinetically Disfavored |

| 5 | Higher | Kinetically Disfavored |

| 7 | Higher | Kinetically Disfavored |

The elucidation of the reaction pathway also involves the characterization of the transition state structures. These are the highest energy points along the reaction coordinate and represent the "point of no return" for a chemical transformation. Computational chemistry allows for the precise determination of the geometry, bond lengths, and vibrational frequencies of these transient species. For the formation of this compound, the transition state would involve the partial formation of the C-N bond between the C2 carbon of the naphthalene ring and the nitrogen of the nitronium ion, with the positive charge delocalized over the ring system.

Advanced Research Applications of 2 Nitronaphthalene 1 Sulfonic Acid and Its Derivatives

Role as a Key Intermediate in Complex Organic Synthesis

2-Nitronaphthalene-1-sulfonic acid serves as a crucial starting material or intermediate in the synthesis of more complex organic compounds, particularly in the dye and pigment industry. The presence of the nitro and sulfonic acid functional groups allows for a variety of chemical transformations.

A primary application is in the creation of azo dyes. pbworks.comnih.govunb.caupb.ro The synthesis typically involves the chemical reduction of the nitro group on this compound to an amino group, forming 2-aminonaphthalene-1-sulfonic acid, commonly known as Tobias acid. wikipedia.orggoogle.com This resulting aminonaphthalenesulfonic acid is a valuable diazo component. Through a process called diazotization, the amino group is converted into a highly reactive diazonium salt. pbworks.comunb.ca This salt can then be coupled with various aromatic compounds (coupling components) to produce a wide array of azo dyes and pigments. google.com A notable example is the use of Tobias acid as a precursor in the manufacture of C.I. Pigment Red 49. wikipedia.org The sulfonic acid group in these dye molecules enhances their water solubility, which is a critical property for their application in textile dyeing. upb.ro

The versatility of aminonaphthalenesulfonic acids, derived from their nitro precursors, makes them foundational building blocks in the synthesis of a broad spectrum of colored compounds used in various industries. wikipedia.org

Development of Novel Materials and Specialty Chemicals

Research into new materials with specific functionalities often leverages the unique chemical properties of precursor molecules like this compound. Its derivatives are explored in the formulation of dispersants, surfactants, and specialized polymers.

Naphthalene (B1677914) sulfonates are recognized for their excellent wetting and dispersing properties. atamanchemicals.com They are effective anionic surfactants used in a variety of applications, including industrial cleaners, agricultural formulations, and emulsion polymerization. atamanchemicals.com The research in this area often focuses on modifying the naphthalene core to fine-tune the performance of these surfactants. While the direct use of this compound in commercial dispersants is not widely documented, its structure offers potential for creating specialty surfactants. The introduction of a nitro group could alter the electronic properties and polarity of the molecule, potentially leading to dispersants with enhanced performance characteristics for specific applications.

A significant area of materials research involving naphthalene sulfonic acids is the synthesis of naphthalene sulfonic acid formaldehyde (B43269) condensates (NSFCs). prepchem.comresearchgate.netresearchgate.netgoogle.comgoogle.com These are polymeric materials produced on a large scale by the condensation of a naphthalene sulfonic acid with formaldehyde. prepchem.comresearchgate.net The resulting polymers are highly effective dispersants, widely used as superplasticizers in concrete to improve its workability, and as dispersing agents for dyes, pigments, and pesticides. atamanchemicals.comresearchgate.netresearchgate.netchinalignin.com

The synthesis process involves the sulfonation of naphthalene followed by condensation with formaldehyde in an acidic medium. researchgate.netgoogle.com The properties of the final NSFC polymer, such as its dispersing efficiency and stability, are influenced by the structure of the naphthalene sulfonic acid monomer. Research in this field includes investigating how different substituents on the naphthalene ring affect the polymer's properties. The incorporation of this compound as a monomer in the condensation reaction would introduce nitro groups into the polymer backbone. This could lead to NSFCs with modified charge densities, hydrophilicity, and reactivity, potentially creating novel materials for advanced applications.

| Parameter | Synthesis of Naphthalene Sulfonic Acid Formaldehyde Condensate |

| Starting Materials | Naphthalene, Sulfuric Acid, Formaldehyde prepchem.com |

| Key Reaction Steps | 1. Sulfonation of Naphthalene2. Condensation with Formaldehyde researchgate.net |

| Typical Condensation Temperature | 100-120°C researchgate.net |

| Primary Application | Dispersing agent (e.g., in concrete, dyes) researchgate.netresearchgate.net |

| Potential Modification | Incorporation of substituted naphthalene sulfonates (e.g., this compound) to alter polymer properties. |

Exploration in Biomolecular Activity Studies of Derivatives (e.g., antimalarial, anti-inflammatory potential)

The derivatives of naphthalene sulfonic acids have been a subject of interest in medicinal chemistry for their potential biological activities. The structural scaffold of naphthalene combined with the sulfonic acid group can be modified to create compounds that interact with biological targets.

Recent studies have explored the antimalarial potential of naphthalene-sulfonic acid derivatives. In one study, a series of novel derivatives were synthesized, including a compound containing a nitronaphthalene moiety: 5-((4-formylphenyl)diazenyl)-6-nitronapthalene-2-sulfonic acid. researchgate.net In-silico molecular docking studies of these compounds against malaria parasite proteins showed high binding affinities, suggesting they could be effective antimalarial agents. researchgate.net Other research has demonstrated that organosulfur compounds, including sulfur-based heterocycles, can exhibit significant antimalarial activity. mdpi.com

In the realm of anti-inflammatory research, derivatives of naphthalene are well-established, with drugs like naproxen (B1676952) and nabumetone (B1676900) being widely used. ekb.eg Research has extended to naphthalene sulfonic acid derivatives. A study on chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives showed their potential as anti-inflammatory agents by investigating their interaction with cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Another study tested a range of synthetic naphthalene derivatives and found that some exhibited significant inhibitory effects on the activation of neutrophils, a type of white blood cell involved in the inflammatory response. researchgate.net These findings underscore the potential of the naphthalenesulfonic acid scaffold as a basis for developing new anti-inflammatory drugs. nih.govresearchgate.net

Furthermore, derivatives of naphthalenesulfonic acid have been investigated for other therapeutic applications, including as potential anti-HIV agents, where they have shown inhibitory effects on the HIV reverse transcriptase enzyme. nih.govnih.gov

| Derivative Class | Biological Activity Investigated | Key Findings/Potential |

| Nitronaphthalene-sulfonic acid azo derivatives | Antimalarial researchgate.net | High binding affinity to malaria parasite proteins in docking studies. researchgate.net |

| Chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives | Anti-inflammatory nih.gov | Showed potential to inhibit COX enzymes, key mediators of inflammation. nih.gov |

| General Naphthalene Derivatives | Anti-inflammatory ekb.egresearchgate.net | Some synthetic derivatives inhibit neutrophil activation; existing drugs like naproxen are naphthalene-based. ekb.egresearchgate.net |

| Naphthalenedisulfonic acid derivatives | Anti-HIV nih.govnih.gov | Demonstrated inhibition of HIV reverse transcriptase. nih.govnih.gov |

Environmental Research Applications (e.g., as model compounds for degradation studies)

This compound and its derivatives are relevant to environmental research, particularly in studies concerning the fate and breakdown of industrial pollutants. Many azo dyes, which are synthesized from precursors like aminonaphthalenesulfonic acids, are released into the environment and can be resistant to degradation. nih.gov

Researchers use compounds like nitronaphthalene sulfonic acids and their amino derivatives as model compounds to study the biodegradation pathways of these complex pollutants. For instance, studies have focused on the microbial degradation of aminonaphthalene sulfonic acids, which are the breakdown products of many azo dyes. nih.gov One study identified a bacterial consortium capable of degrading 4-aminonaphthalene-1-sulfonic acid. nih.gov Understanding how microorganisms break down these simpler, related structures provides insight into the potential for bioremediation of more complex dye molecules.

The environmental fate of naphthalenesulfonic acids is an area of active investigation. nih.govresearchgate.net Research has shown that bacteria can metabolize naphthalene sulfonates, often initiating the process through dioxygenation and subsequent removal of the sulfonate group. nih.gov The toxicity of some naphthalenesulfonate derivatives to aquatic organisms has also been assessed, highlighting the importance of understanding their environmental impact. nih.gov By studying the degradation kinetics and pathways of compounds like this compound, scientists can better predict the environmental persistence of related industrial chemicals and develop strategies for their removal. nih.govmdpi.com

Environmental Fate and Biodegradation Studies of Nitronaphthalene Sulfonic Acids

Pathways of Environmental Transformation

Abiotic degradation pathways are critical in determining the initial transformations of 2-Nitronaphthalene-1-sulfonic acid upon its release into the environment. These processes include photolysis, driven by solar radiation, and hydrolysis, involving reaction with water.

The atmospheric fate of nitronaphthalenes is significantly influenced by photolysis. Studies on 2-nitronaphthalene (B181648) (2NN), the parent structure of the target compound, provide insight into the likely atmospheric degradation pathways. In experiments conducted under simulated sunlight conditions in the EUPHORE outdoor reactor in Spain, the photolysis of 2NN was investigated to identify its primary degradation products copernicus.org. The research indicates that the degradation proceeds through the breakdown of the aromatic ring structure, leading to the formation of smaller, more common organic acids as the main products. A smaller fraction of the degradation involves the partial decomposition of the naphthalene (B1677914) ring system copernicus.org.

Table 1: Photodegradation Products of 2-Nitronaphthalene in Atmospheric Simulation Studies copernicus.org

| Product Category | Identified Compounds |

|---|---|

| Major Products (Common Acids) | Nitrous acid, Formic acid, Acetic acid, Nitric acid, Lactic acid |

| Minor Products (Decomposition Intermediates) | 1-Naphthol, 2-Naphthol, 2-Carboxybenzaldehyde, Nitrobenzoic acid |

These findings suggest that in the atmosphere, this compound would likely undergo similar photolytic processes, leading to ring cleavage and the formation of various oxidized byproducts. The presence of the sulfonic acid group may influence the reaction rates and product distribution, but the fundamental mechanisms of photo-oxidation are expected to be comparable.

The hydrolytic stability of an organic compound refers to its resistance to cleavage by reaction with water. For aryl sulfonic acids, the carbon-sulfur (C-S) bond is notably stable under typical environmental conditions of pH (4-9) and temperature wikipedia.org. The hydrolysis of aryl sulfonic acids to their parent arene, a reaction known as desulfonation, generally requires harsh conditions, such as high temperatures (above 200°C for benzenesulfonic acid) and the presence of strong aqueous acids wikipedia.org.

While specific experimental data on the hydrolytic half-life of this compound under environmental conditions is limited, the known chemistry of this class of compounds indicates a high degree of hydrolytic stability. This suggests that hydrolysis is not a significant degradation pathway for this compound in natural aquatic environments, and the compound is likely to persist in water unless other degradation mechanisms, such as photolysis or biodegradation, are active.

Microbial Biodegradation Mechanisms

The primary mechanism for the complete mineralization of nitronaphthalene sulfonic acids in the environment is microbial biodegradation. Various microorganisms have evolved enzymatic systems capable of cleaving the stable aromatic rings and the carbon-sulfur bond of these xenobiotic compounds.

Researchers have successfully isolated and identified numerous bacterial strains and consortia capable of degrading naphthalene sulfonic acids and their derivatives from contaminated environments like industrial wastewater and river water. These microorganisms utilize the compounds as a source of carbon, nitrogen, or sulfur.

A key finding is the prevalence of bacteria from the genus Pseudomonas in the degradation of these compounds. For instance, a mixed bacterial community that could completely degrade 6-aminonaphthalene-2-sulfonic acid was found to involve a mutualistic interaction between two Pseudomonas strains, designated BN6 and BN9 nih.gov. Similarly, Pseudomonas sp. strain S-313 was identified for its ability to desulfonate a wide range of naphthalenesulfonic acids d-nb.info. Fungi, such as the white-rot fungus Pleurotus ostreatus, have also demonstrated the ability to biodegrade 2-naphthalene sulfonic acid polymers researchgate.net.

Table 2: Examples of Microorganisms Identified in the Degradation of Naphthalene Sulfonic Acids and Derivatives

| Microorganism(s) | Degraded Compound | Isolation Source | Reference |

|---|---|---|---|

| Pseudomonas sp. (Strain BN6, BN9) | 6-Aminonaphthalene-2-sulfonic acid | River Elbe water | nih.gov |

| Pseudomonas sp. (Strain S-313), Arthrobacter sp. | Various substituted naphthalenesulfonic acids | Sewage | d-nb.info |

| Bacterial Consortium (Bacillus, Arthrobacter, Microbacterium, Nocardioides, Oleomonas) | 4-Aminonaphthalene-1-sulfonic acid | Not specified | nih.gov |

| Pleurotus ostreatus (White-rot fungus) | 2-Naphthalene sulfonic acid polymers | Not specified | researchgate.net |

The biodegradation of naphthalene sulfonic acids proceeds through a series of enzymatic steps. The metabolism is typically initiated by a multicomponent dioxygenase enzyme system, which catalyzes the oxidation of one of the aromatic rings nih.gov. This initial attack incorporates molecular oxygen into the naphthalene ring, forming a cis-dihydrodiol intermediate.

A critical step in the breakdown is desulfonation. For many naphthalene sulfonic acids, this occurs through a regioselective dihydroxylation of the aromatic ring that carries the sulfonate group nih.govfrontiersin.org. Experiments using isotopically labeled oxygen (¹⁸O₂) have confirmed that the hydroxyl group that replaces the sulfonate group is derived from molecular oxygen, indicating an oxygenolytic cleavage mechanism d-nb.info.

The metabolic pathway for substituted naphthalene sulfonates often involves the following key steps:

Initial Dioxygenation: A ring-hydroxylating dioxygenase attacks the naphthalene ring. For example, in the degradation of 6-aminonaphthalene-2-sulfonic acid by Pseudomonas sp. strain BN6, the initial attack occurs at the 1,2-position nih.gov.

Formation of Dihydroxylated Intermediates: This leads to the formation of intermediates like 1,2-dihydroxynaphthalene nih.gov.

Desulfonation and Ring Cleavage: The sulfonate group is eliminated, and the unstable dihydroxylated ring is cleaved. This can result in the formation of substituted salicylates. For instance, 6-aminonaphthalene-2-sulfonic acid is converted to 5-aminosalicylate nih.gov.

Funneling into Central Metabolism: The resulting intermediates, such as salicylate or gentisate, are further metabolized through established pathways (e.g., catechol or gentisate routes) and channeled into the central carbon pathway for complete mineralization nih.govfrontiersin.org.

The enzymes responsible for degrading the parent naphthalene molecule are often also involved in the metabolism of its sulfonated derivatives nih.gov.

Sorption and Transport Phenomena in Environmental Compartments (e.g., soil, sediment)

The transport and distribution of this compound in the environment are largely controlled by its interaction with solid phases like soil and sediment, a process known as sorption. The extent of sorption determines the compound's mobility; strongly sorbed chemicals are less mobile and less available for biodegradation or uptake, while weakly sorbed chemicals are readily transported with water flow.

The chemical properties of this compound—specifically the presence of the highly polar and ionizable sulfonic acid and nitro groups—suggest it is highly water-soluble nih.gov. This contrasts sharply with its parent compound, naphthalene, which is hydrophobic. The sorption behavior of hydrophobic compounds like naphthalene in soil is often nonlinear and is strongly influenced by the quantity and quality (e.g., aromaticity) of soil organic matter nih.gov.

For sulfonated aromatic compounds, the high water solubility generally leads to weak sorption to soil and sediment. Studies on 2-naphthalene sulfonate (2-NS) have shown that it exhibits linear equilibrium sorption, and its movement in porous media is primarily governed by advection and dispersion, with minimal retardation due to sorption wisconsin.edu. Therefore, this compound is expected to have a low organic carbon-water partition coefficient (Koc), indicating a low tendency to bind to organic matter in soil and sediment. This weak sorption results in high mobility, posing a potential risk for the contamination of groundwater and surface water resources.

Table 3: Comparative Sorption Parameters for Naphthalene on Soil Humic Acids nih.gov

| Humic Acid Source (Soil Horizon) | Aromaticity (%) | Freundlich Sorption Exponent (N) |

|---|---|---|

| Oa Horizon | 31.1 | 0.95 |

| A Horizon | 32.7 | 0.94 |

| E Horizon | 34.4 | 0.92 |

| Bh Horizon | 36.8 | 0.91 |

| Bs1 Horizon | 38.7 | 0.89 |

| Bs2 Horizon | 40.1 | 0.87 |

Note: The Freundlich exponent (N) indicates the degree of nonlinearity in sorption. A value of 1 indicates linear sorption. The data for naphthalene, a hydrophobic analogue, shows nonlinear sorption (N < 1), which contrasts with the expected linear and weak sorption for the highly soluble this compound.

Conclusion and Future Research Directions

Synthesis, Reactivity, and Applications

The study of 2-nitronaphthalene-1-sulfonic acid, a significant but less-explored isomer of nitronaphthalene sulfonic acids, has revealed key aspects of its chemical behavior. The synthesis of this compound is primarily achieved through the nitration of naphthalene-2-sulfonic acid. wikipedia.org The reactivity of this compound is characterized by two main transformations: the reduction of the nitro group to an amino group, and various substitution reactions involving the sulfonic acid group. Reduction of the nitro group is a critical reaction, leading to the formation of 2-amino-1-naphthalenesulfonic acid, commonly known as Tobias acid. researchgate.netwikipedia.org This derivative is a valuable intermediate in the synthesis of various azo dyes. wikipedia.orgjsbeleya.com

The applications of this compound are intrinsically linked to its derivatives. The resulting aminonaphthalenesulfonic acids are crucial precursors in the dye industry. wikipedia.org For instance, Tobias acid is utilized in the production of specific pigments and dyes, such as C.I. Pigment Red 49 and C.I. Acid Yellow 19. wikipedia.orgpatsnap.com The broader class of naphthalene (B1677914) derivatives finds applications in diverse fields, including pharmaceuticals, agriculture, and materials science. lifechemicals.comknowde.comijpsjournal.com

Unexplored Areas in Synthetic Methodologies and Chemical Transformations

While the general synthetic route to nitronaphthalene sulfonic acids is established, there is a lack of detailed research focused specifically on optimizing the synthesis of this compound to maximize yield and minimize the formation of unwanted isomers. Current methods for the nitration of naphthalene sulfonic acids can produce a mixture of isomers, and efficient separation techniques for this compound are not well-documented. google.com

Furthermore, the full scope of chemical transformations for this compound remains largely unexplored. Beyond the reduction of the nitro group, there is potential for a variety of other reactions. For instance, the selective modification of the naphthalene ring through further substitutions, while keeping the nitro and sulfonic acid groups intact, could lead to novel compounds with unique properties. The reactivity of the sulfonic acid group, such as its conversion to sulfonyl chlorides or other derivatives, also presents an underexplored area of its chemistry.

Prospects for Novel Derivative Discovery and Functional Material Development

The development of novel derivatives from this compound holds considerable promise. The synthesis of new azo dyes by coupling diazotized Tobias acid with a wider range of coupling components could lead to pigments with enhanced properties, such as improved lightfastness or different color palettes. researchgate.net

Moreover, the naphthalene scaffold is a known building block for functional materials. researchgate.netmdpi.com Derivatives of this compound could be investigated for their potential in creating new materials. For example, polymers incorporating this moiety might exhibit interesting optical or electronic properties. The introduction of specific functional groups onto the naphthalene ring could also lead to the development of sensors or materials with applications in electronics.

Interdisciplinary Research Opportunities

The unique structure of this compound and its derivatives opens up avenues for interdisciplinary research. In medicinal chemistry, naphthalene derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. ijpsjournal.comnih.govmdpi.com Investigating the biological activity of novel derivatives of this compound could lead to the discovery of new therapeutic agents.

In the field of materials science, the incorporation of this compound into polymers could lead to the development of advanced materials. For example, sulfonated polymers are known to be used in proton exchange membranes for fuel cells. acs.org The specific properties imparted by the 2-nitro-1-sulfonic acid substitution pattern could be a valuable area of investigation. Additionally, the fluorescent properties of some naphthalene derivatives suggest that new compounds based on this structure could be developed as probes or sensors for biological and environmental applications. solubilityofthings.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Nitronaphthalene-1-sulfonic acid, and how can side reactions be minimized?

- Methodology :

- Sulfonation : React naphthalene with concentrated sulfuric acid at low temperatures (≤50°C) to yield 1-naphthalenesulfonic acid. This step requires precise temperature control to avoid polysubstitution .

- Nitration : Introduce nitric acid under controlled conditions (e.g., 0–5°C) to nitrate the sulfonated product. Use mixed acid systems (HNO₃/H₂SO₄) to enhance regioselectivity and minimize byproducts like dinitro derivatives .

- Purification : Separate isomers via selective precipitation using magnesium or sodium salts. For example, magnesium carbonate neutralizes sulfonic acid groups, enabling isolation of the desired product .

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

- Analytical Workflow :

- UV-Vis Spectroscopy : Confirm nitro and sulfonic groups via absorption bands at 250–300 nm (π→π* transitions) and 350–400 nm (n→π* transitions) .

- HPLC : Use reverse-phase C18 columns with mobile phases containing ammonium acetate (pH 4.5) and methanol (70:30 v/v) for separation. Detection at 254 nm ensures sensitivity for aromatic systems .

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO-d₆. The sulfonic acid proton (if present) appears as a broad singlet near δ 12–14 ppm, while nitro groups deshield adjacent aromatic protons .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Stability Protocol :

- Store in dark, inert containers (e.g., amber glass under nitrogen) to prevent photodegradation and oxidation .

- Avoid prolonged exposure to moisture, as hygroscopic sulfonic acids may hydrolyze. Use desiccants like silica gel in storage environments .

Advanced Research Questions

Q. How can computational modeling (DFT/MD) predict the reactivity and solvation behavior of this compound?

- Modeling Approach :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites for nitration or sulfonation .

- Molecular Dynamics (MD) : Simulate solvation in water-DMSO mixtures to study aggregation behavior. High sulfonic acid concentration (>1 M) may induce micelle-like structures, affecting reaction kinetics .

Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for sulfonated naphthalene derivatives?

- Data Reconciliation Strategy :

- Cross-reference with NIST Standard Reference Data (e.g., CAS 85-47-2 for 1-naphthalenesulfonic acid) to validate experimental results .

- Use deuterated solvents with standardized pH to minimize solvent-induced shift variations. For example, D₂O vs. DMSO-d₆ can alter sulfonic acid proton visibility .

Q. What are the degradation pathways of this compound under environmental conditions, and how can they be monitored?

- Degradation Analysis :

- Photolysis : Exclude to UV light (254 nm) and track nitro group reduction to amino derivatives via LC-MS. Byproducts like 2-Aminonaphthalene-1-sulfonic acid (Tobias acid) may form .

- Microbial Degradation : Use soil slurry assays with Pseudomonas spp. under aerobic conditions. Monitor sulfonic acid cleavage via sulfate ion quantification .

Q. What methodologies are suitable for assessing the ecological impact of this compound in aquatic systems?

- Ecotoxicology Workflow :

- Acute Toxicity : Perform Daphnia magna immobilization tests (OECD 202) at concentrations ≤10 mg/L. Nitro groups may enhance toxicity compared to non-nitrated analogs .

- Bioaccumulation : Measure logP values (e.g., shake-flask method) to predict partitioning behavior. Sulfonic acids typically exhibit low logP (<1), reducing bioaccumulation potential .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.